molecular formula C19H20ClN3OS B2600500 N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide CAS No. 1024333-96-7

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide

Cat. No.: B2600500
CAS No.: 1024333-96-7
M. Wt: 373.9
InChI Key: GEHACUGDGMBGOG-UHFFFAOYSA-N
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Description

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide is a versatile chemical compound used in scientific research. Its unique structure offers exciting possibilities for studying various biological processes and designing potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays to investigate enzyme interactions and cellular processes.

    Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including its role in drug design and development.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((4-(5-Chloro-2-methylphenyl)piperazinyl)thioxomethyl)benzamide include:

  • (4-(5-Chloro-2-methylphenyl)piperazinyl)-N-benzamide
  • N-(4-(5-Chloro-2-methylphenyl)piperazinyl)benzamide

Uniqueness

What sets this compound apart is its unique thioxomethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c1-14-7-8-16(20)13-17(14)22-9-11-23(12-10-22)19(25)21-18(24)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHACUGDGMBGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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